2,2-Dimethylpent-4-yn-1-amine hydrochloride
Overview
Description
2,2-Dimethylpent-4-yn-1-amine hydrochloride: is a chemical compound with the molecular formula C7H14ClN. It is a derivative of pent-4-yn-1-amine, featuring two methyl groups at the second carbon position and a hydrochloride salt form. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpent-4-yn-1-amine hydrochloride typically involves the alkylation of pent-4-yn-1-amine with a suitable alkylating agent, followed by the introduction of the hydrochloride group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The final product is then purified through crystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpent-4-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: 2,2-Dimethylpent-4-yn-1-amine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amine derivatives .
Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific biological pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2-Dimethylpent-4-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Dimethylpent-4-en-1-amine hydrochloride: This compound is similar in structure but features a double bond instead of a triple bond.
Pent-4-yn-1-amine hydrochloride: This compound lacks the two methyl groups at the second carbon position.
Uniqueness: 2,2-Dimethylpent-4-yn-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of a triple bond, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
2,2-dimethylpent-4-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-5-7(2,3)6-8;/h1H,5-6,8H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIPSVJZCFODCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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